molecular formula C10H12ClNO3S B5701771 3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide

3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide

Cat. No.: B5701771
M. Wt: 261.73 g/mol
InChI Key: NGJTUCRMWYAFEM-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide is an organic compound with the molecular formula C10H12ClNO3S It is characterized by the presence of a chloro group, a cyclopropyl group, a methoxy group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chloro-4-methoxybenzenesulfonyl chloride and cyclopropylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced species.

Scientific Research Applications

3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-4-methoxybenzenesulfonamide: Lacks the cyclopropyl group, which may affect its binding properties and reactivity.

    N-cyclopropyl-4-methoxybenzenesulfonamide: Lacks the chloro group, which may influence its chemical behavior and applications.

    3-chloro-N-cyclopropylbenzenesulfonamide: Lacks the methoxy group, which may alter its solubility and interaction with biological targets.

Uniqueness

3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro, cyclopropyl, and methoxy groups, along with the sulfonamide moiety, makes it a versatile compound for various applications.

Properties

IUPAC Name

3-chloro-N-cyclopropyl-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-15-10-5-4-8(6-9(10)11)16(13,14)12-7-2-3-7/h4-7,12H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGJTUCRMWYAFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2CC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197268
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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